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Compound of Interest

Compound Name: 4-Chloro-2,2-dimethylpentane

Cat. No.: B15176193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2,2-dimethylpentane, a halogenated alkane of interest in various chemical research

domains. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring

such spectra. The information is structured to be a valuable resource for compound

identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 4-Chloro-2,2-
dimethylpentane, the following data has been generated using established prediction

methodologies and compiled for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The predicted ¹H and ¹³C NMR data for 4-Chloro-2,2-dimethylpentane are

presented below.

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.05 Multiplet 1H H-4

~1.85 Multiplet 1H H-3a

~1.65 Multiplet 1H H-3b

~1.55 Doublet 3H H-5

~0.95 Singlet 9H H-1, H-1', H-1''

¹³C NMR (Predicted)

Solvent: CDCl₃, Broadband Proton Decoupled

Chemical Shift (δ) (ppm) Carbon Type Assignment

~65.0 CH C-4

~50.0 CH₂ C-3

~32.0 C C-2

~29.0 CH₃ C-1, C-1', C-1''

~23.0 CH₃ C-5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

significant IR absorption bands for 4-Chloro-2,2-dimethylpentane are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2870 Strong C-H (alkane) stretch

1470-1450 Medium C-H (alkane) bend

1390-1365 Medium
C-H (alkane) bend (gem-

dimethyl)

750-650 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted key mass-to-charge ratio (m/z) peaks for 4-Chloro-2,2-
dimethylpentane under electron ionization (EI) are outlined below.

m/z Relative Intensity Assignment

134/136 Low
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl)

99 Medium [M - Cl]⁺

57 High [C₄H₉]⁺ (tert-butyl cation)

43 Medium [C₃H₇]⁺

41 Medium [C₃H₅]⁺

Experimental Protocols
The following are detailed, representative protocols for acquiring NMR, IR, and Mass Spectra

for a liquid sample like 4-Chloro-2,2-dimethylpentane.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Chloro-2,2-
dimethylpentane.
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Materials:

4-Chloro-2,2-dimethylpentane sample

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) as an internal standard

NMR tube (5 mm)

Pipettes

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Chloro-2,2-dimethylpentane into a clean,

dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.

Gently vortex the vial to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's

autosampler or manually insert it into the magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.
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Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the appropriate acquisition parameters, including pulse width (typically a 90° pulse),

acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

Acquire the free induction decay (FID) for a suitable number of scans (e.g., 8-16 scans) to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C channel.

Set the acquisition parameters for a broadband proton-decoupled ¹³C experiment. This will

include a 90° pulse, a wider spectral width, and a longer relaxation delay (e.g., 2-5

seconds).

Acquire the FID for a larger number of scans (e.g., 128-1024 or more) due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.

Phase the resulting spectra to obtain pure absorption peaks.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm for the ¹H spectrum

and the residual CDCl₃ peak to 77.16 ppm for the ¹³C spectrum.

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid 4-Chloro-2,2-dimethylpentane.
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Materials:

4-Chloro-2,2-dimethylpentane sample

FTIR spectrometer

Salt plates (e.g., NaCl or KBr) or an ATR accessory

Pipette

Cleaning solvent (e.g., dry acetone or isopropanol)

Lens tissue

Procedure (Using Salt Plates):

Sample Preparation:

Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a

small amount of dry polishing rouge, and then rinse with a volatile, dry solvent.

Place one to two drops of the liquid 4-Chloro-2,2-dimethylpentane onto the center of one

salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.

Spectrum Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum by scanning the appropriate wavenumber range (e.g., 4000

cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise

ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15176193?utm_src=pdf-body
https://www.benchchem.com/product/b15176193?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups and bond vibrations in the molecule.

Cleaning:

After analysis, carefully separate the salt plates and clean them thoroughly with a dry

solvent like acetone. Store the plates in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 4-Chloro-2,2-
dimethylpentane.

Materials:

4-Chloro-2,2-dimethylpentane sample

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

Helium gas (for GC)

Microsyringe (if using GC)

Volatile solvent (e.g., dichloromethane or hexane, if dilution is needed)

Procedure (Using GC-MS):

Sample Preparation:

If necessary, prepare a dilute solution of 4-Chloro-2,2-dimethylpentane in a volatile

solvent (e.g., 1 mg/mL in hexane).

Instrument Setup:
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Set the GC oven temperature program to ensure good separation and elution of the

compound. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to

a higher temperature (e.g., 250 °C).

Set the injector temperature and the GC-MS interface temperature to ensure efficient

vaporization of the sample (e.g., 250 °C and 280 °C, respectively).

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan a suitable m/z range (e.g., m/z 35 to 300).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector.

The compound will travel through the GC column, separate from any impurities, and enter

the mass spectrometer's ion source.

The mass spectrometer will continuously scan and record the mass spectra of the eluting

compounds.

Data Analysis:

Identify the total ion chromatogram (TIC) peak corresponding to 4-Chloro-2,2-
dimethylpentane.

Extract the mass spectrum for that peak.

Identify the molecular ion peak (M⁺) and its isotopic pattern (due to the presence of ³⁵Cl

and ³⁷Cl).

Analyze the fragmentation pattern by identifying the major fragment ions and proposing

their structures. This information is crucial for confirming the molecular structure.

Visualizations
The following diagrams illustrate key logical and experimental workflows in the spectroscopic

analysis of 4-Chloro-2,2-dimethylpentane.
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Caption: Workflow for the spectroscopic analysis of 4-Chloro-2,2-dimethylpentane.
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4-Chloro-2,2-dimethylpentane

[C₇H₁₅Cl]⁺•

m/z = 134/136
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- Cl•
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- C₃H₆Cl•

Loss of C₄H₉•

[C₃H₆Cl]⁺

m/z = 77/79

- C₄H₉•

Loss of C₄H₈Cl•

[C₃H₇]⁺

m/z = 43

- C₃H₆

Click to download full resolution via product page

Caption: Predicted fragmentation pathway of 4-Chloro-2,2-dimethylpentane in EI-MS.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Chloro-2,2-
dimethylpentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176193#spectroscopic-data-for-4-chloro-2-2-
dimethylpentane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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